N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide
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Overview
Description
N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide is a chemical compound with a complex structure that includes a diphenylphosphoroso group and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylacetic acid with diphenylphosphoroso chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoroso group to diphenylphosphine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, diphenylphosphine derivatives, and various substituted acetamides .
Scientific Research Applications
N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The diphenylphosphoroso group can interact with enzymes and proteins, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A simpler analogue with similar structural features but lacking the diphenylphosphoroso group.
3,4-Dimethoxyphenethylamine: Another compound with methoxy groups but differing in its overall structure and applications.
Uniqueness
N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide is unique due to the presence of the diphenylphosphoroso group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C21H20NO3P |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(3-diphenylphosphoryl-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20NO3P/c1-16(23)22-17-13-14-20(25-2)21(15-17)26(24,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,22,23) |
InChI Key |
UJVCZILEESTRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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